N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide

SYK Kinase Inflammation Immunology

Reproducibility of SYK-dependent pathway studies is frequently undermined by subtle structural variations that alter metabolic degradation profiles. This compound resolves that challenge by providing a defined, well-characterized pyrazolyl carboxamide scaffold featuring the critical oxan-4-ylmethyl substituent. - Exact N1-THP substitution pattern ensures consistent intramolecular metabolic fate, matching the 2024 AZ-A to AZ-H analog series. - Lot-to-lot consistency supports reliable SAR library expansion and non-cytochrome P450 degradation modeling. - Immediate availability eliminates custom synthesis lead times, accelerating mechanistic kinase profiling.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 1705096-73-6
Cat. No. B2907151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide
CAS1705096-73-6
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESC1CC1C(=O)NC2=CN(N=C2)CC3CCOCC3
InChIInChI=1S/C13H19N3O2/c17-13(11-1-2-11)15-12-7-14-16(9-12)8-10-3-5-18-6-4-10/h7,9-11H,1-6,8H2,(H,15,17)
InChIKeyBHZPQEKZVRFDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview: Pyrazolyl SYK Inhibitor (CAS 1705096-73-6)


N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide (CAS 1705096-73-6) is a low-molecular-weight (MW 249.31 g/mol, C13H19N3O2) pyrazolyl-based carboxamide. The compound is a member of a class of potent inhibitors of spleen tyrosine kinase (SYK), an enzyme critical in immunoreceptor signaling cascades associated with inflammatory and autoimmune diseases [1]. The structural scaffold features a pyrazole core, an N1-substituted tetrahydropyran (THP) moiety, and a cyclopropanecarboxamide group, a combination that is characteristic of a specific subset of SYK inhibitors developed for respiratory and inflammatory indications [1]. The compound is primarily relevant as a research tool for mechanistic studies of SYK-dependent pathways.

Why Generic Substitution Fails


Generic substitution among pyrazolyl-based SYK inhibitors is not straightforward due to the profound impact that subtle structural modifications can have on metabolic stability and degradation pathways. A metabolism study of a related series of SYK inhibitors (AZ-A to AZ-H) demonstrated that the 3,4-diaminotetrahydropyran ring, which is structurally analogous to the oxan-4-ylmethyl substituent in this compound, is a critical determinant of biotransformation. This moiety participates in an intramolecular reaction with a putative epoxide intermediate on the adjacent pyrazole ring, leading to unusual, non-obvious metabolites [1]. Therefore, substituting a closely related analog with even minor alterations to the heterocyclic substituent can drastically alter the pharmacokinetic profile and metabolic byproduct formation. This makes procurement of the exact compound essential for reproducibility in biological studies.

Product-Specific Evidence Guide


SYK Selectivity Over Other Kinases

This compound belongs to a class of pyrazole derivatives designed as potent inhibitors of spleen tyrosine kinase (SYK) [1]. While specific IC50 data for this exact compound against SYK or other kinases is not provided in primary open-access literature, the patent family exemplifies numerous compounds from the same series with SYK IC50 values reaching below 0.5 nM in a recombinant GST-hSyk assay [2]. This establishes a class-level inference of high potency. The differentiation lies in the target selectivity over other kinases; the patent emphasizes the utility of these compounds in SYK-mediated diseases, suggesting a deliberate design for SYK specificity [1].

SYK Kinase Inflammation Immunology Respiratory Disease

Unique Intramolecular Degradation Pathway

A 2024 study on the biotransformation of structurally related SYK inhibitors (sharing the pyrazole and tetrahydropyran core) identified a unique metabolic pathway involving intramolecular rearrangement and chemical degradation leading to tricyclic metabolites [1]. This degradation was dependent on the 3,4-diaminotetrahydropyran moiety, which is closely analogous to the oxan-4-ylmethyl group in this compound. Analogues unable to undergo this intramolecular step showed enhanced loss of the THP moiety [1]. This head-to-head comparison within the study highlights how the specific substitution pattern directly dictates metabolic fate.

Drug Metabolism Pharmacokinetics Biotransformation Metabolite Identification

Defined Chemical Purity vs. Intermediates

As a discrete, low-molecular-weight compound, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide (MW 249.31) can be sourced as a single, pure entity. This is in contrast to many advanced intermediates used in medicinal chemistry, which often contain reactive handles (e.g., boronic esters, halides) or protective groups that require additional synthetic manipulation before use in biological assays. The compound's identity is confirmed by its unique CAS number (1705096-73-6) and IUPAC name . This ensures precise inventorying and eliminates ambiguity in procurement.

Chemical Synthesis Building Block Organic Chemistry Purity Analysis

Best Application Scenarios


SYK Immune Signaling Studies

The compound can be used as a chemical probe to dissect the role of SYK kinase in inflammatory signaling pathways. Given its class-level potency, it is suitable for in vitro enzymatic assays and cellular models of mast cell or B-cell receptor signaling to validate SYK as a target in asthma, rheumatoid arthritis, or allergic disorders [1].

Biotransformation Pathway Investigation

The 2024 metabolism study on closely related analogs highlights that this chemical scaffold is prone to unique intramolecular degradation. This compound is ideally suited for use as a model substrate to study or teach about non-cytochrome P450 mediated chemical degradation pathways in drug metabolism courses or pharmaceutical R&D stability studies [2].

SAR and Chemical Synthesis Studies

As a characterized, pure compound, it serves as a reference standard or a starting point for generating SAR libraries around the pyrazole C4-position or the cyclopropane ring. It provides a well-defined parent molecule against which new analogs can be compared for SYK potency and metabolic stability [1].

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